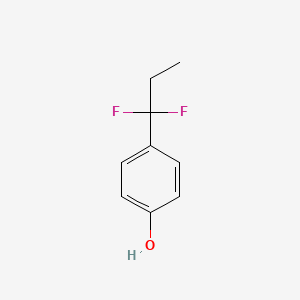

4-(1,1-Difluoropropyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoropropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUWGKDRHPTKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 1,1 Difluoropropyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Phenol (B47542) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including fluorinated phenols. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the non-fluorinated portions of the 4-(1,1-Difluoropropyl)phenol molecule.

In the ¹H NMR spectrum, the aromatic protons on the phenol ring typically appear as distinct multiplets in the downfield region (approximately 6.8-7.5 ppm) due to the electron-withdrawing nature of the aromatic ring and the substituent groups. The chemical shifts and coupling patterns of these protons provide information about their relative positions on the ring. The protons of the propyl group will exhibit characteristic shifts and couplings. The methyl (CH₃) protons will appear as a triplet, and the methylene (B1212753) (CH₂) protons as a quartet, with coupling to the adjacent fluorine atoms further splitting these signals. The phenolic hydroxyl (-OH) proton signal can be broad and its chemical shift is variable (typically 4-7 ppm), often confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

In the ¹³C NMR spectrum, the carbon atoms of the benzene (B151609) ring will resonate in the aromatic region (approximately 115-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the difluoropropyl group will also be significantly shifted. The carbons of the propyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OH) | 6.8 - 7.2 | 115 - 120 |

| Aromatic CH (ortho to CF₂) | 7.2 - 7.5 | 128 - 132 |

| Phenolic OH | 4.0 - 7.0 | - |

| Propyl CH₂ | 2.0 - 2.5 | 30 - 40 |

| Propyl CH₃ | 0.9 - 1.2 | 10 - 15 |

| Aromatic C-OH | - | 155 - 160 |

| Aromatic C-CF₂ | - | 125 - 135 (quartet due to C-F coupling) |

| CF₂ | - | 120 - 130 (triplet due to C-F coupling) |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive technique for characterizing fluorinated organic compounds. rsc.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals and a wide chemical shift range, making it ideal for detecting and differentiating fluorine environments within a molecule. rsc.orgnih.gov

For this compound, the two fluorine atoms are chemically equivalent and will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a difluoromethylene group adjacent to both an aromatic ring and an ethyl group. Furthermore, this signal will be split into a triplet due to coupling with the two adjacent protons of the methylene group (²JHF). This coupling provides direct evidence for the connectivity between the difluoro-substituted carbon and the rest of the propyl chain. The analysis of ¹⁹F NMR spectra is crucial for confirming the presence and specific location of fluorine atoms within the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their substitution pattern. It would also show a correlation between the methylene (CH₂) and methyl (CH₃) protons of the propyl group. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of each protonated carbon by linking the proton and carbon chemical shifts. For example, the aromatic proton signals can be directly linked to their corresponding aromatic carbon signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC can show correlations from the methylene protons of the propyl group to the aromatic carbon to which the propyl group is attached, as well as to the methyl carbon. It can also show correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring. columbia.edu

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. walisongo.ac.idgithub.io

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, such as replacing ¹H with ²H (deuterium) or ¹²C with ¹³C. wikipedia.org This can be a powerful tool in NMR and mass spectrometry to trace the path of atoms in reactions or to aid in spectral assignment. bionity.com For example, selective deuterium labeling of the aromatic ring or the propyl chain in this compound could be used to definitively assign specific proton signals in a complex ¹H NMR spectrum. wikipedia.org

Position-Specific Isotope Analysis (PSIA) is an advanced analytical method that measures the isotopic composition at specific atomic positions within a molecule. wikipedia.org This technique can provide insights into the synthetic pathway or environmental fate of a compound. While not a routine characterization method, PSIA could be employed in specialized research to understand the origin or transformation of this compound. The analysis often involves techniques like isotope ratio mass spectrometry (IRMS) coupled with gas chromatography (GC) or liquid chromatography (LC). wikipedia.org

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. msu.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places or better. researchgate.netlabmanager.com This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. algimed.com For this compound (C₉H₁₀F₂O), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the molecular formula. nih.govbrentford.hounslow.sch.uk This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. msu.edu

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 172.069971 |

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond alpha to the aromatic ring, leading to the loss of an ethyl group and the formation of a stable benzylic cation. Other fragmentations could include the loss of HF or the entire difluoropropyl group.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structural features of molecules through controlled fragmentation. d-nb.info In a typical MS/MS experiment, the protonated or deprotonated molecule of this compound is first isolated and then subjected to collision-induced dissociation. The resulting fragment ions provide a roadmap to the molecule's connectivity.

For phenolic compounds, common fragmentation pathways include the loss of small neutral molecules and characteristic cleavages of the substituent groups. d-nb.infowpmucdn.com In the case of this compound, the fragmentation pattern would likely be dominated by several key processes:

Alpha-cleavage: This involves the cleavage of the bond adjacent to the difluorinated carbon. This is a common fragmentation pathway for alcohols and can lead to the formation of a resonance-stabilized cation. libretexts.org

Loss of HF: The presence of fluorine atoms makes the sequential loss of hydrogen fluoride (B91410) (HF) a probable fragmentation pathway.

Aromatic Ring Fragmentation: The phenyl ring can undergo characteristic fragmentations, leading to ions such as the phenyl cation (C6H5+) at m/z 77 or the cyclopentadienyl (B1206354) cation (C5H5+) at m/z 65. wpmucdn.com

Loss of the Propyl Group: Cleavage of the bond between the propyl group and the phenyl ring can occur.

The exact fragmentation pathways and the relative abundance of the resulting ions are dependent on the ionization method and the collision energy used in the MS/MS experiment. nih.gov

Table 1: Predicted Major Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]+ | [M+H - HF]+ | HF |

| [M+H]+ | [M+H - 2HF]+ | 2HF |

| [M+H]+ | [C6H5O]+ | C3H5F2 |

| [M-H]- | [M-H - HF]- | HF |

This table is predictive and based on general fragmentation patterns of similar compounds. Actual fragmentation would require experimental verification.

Vibrational Spectroscopy for Molecular Structure and Bonding

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. savemyexams.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the IR spectrum is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group in phenols. libretexts.orgdocbrown.infolibretexts.org The broadness is due to hydrogen bonding. docbrown.info

Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions corresponding to the propyl group will appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: One or more bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring. docbrown.info

C-O Stretch: A strong band in the 1260-1180 cm⁻¹ range is characteristic of the C-O bond in phenols. docbrown.info

C-F Stretch: Strong absorptions in the 1400-1000 cm⁻¹ region are expected due to the carbon-fluorine bonds.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1260-1180 |

| C-F | Stretching | 1400-1000 |

This table presents expected ranges based on general spectroscopic principles.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. renishaw.com It provides information about vibrational modes that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C-C backbone of the propyl group and the aromatic ring. The technique is valuable for obtaining a complete vibrational profile of the molecule. renishaw.commdpi.com The spectral resolution in Raman spectroscopy is influenced by factors such as slit size and the diffraction grating used. edinst.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as environmental samples or reaction products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating phenolic compounds. lcms.cz For the analysis of this compound, reversed-phase HPLC would be the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.

UV Detection: Phenolic compounds, including this compound, possess a chromophore (the phenyl ring) that absorbs ultraviolet (UV) light. scirp.orgscirp.org UV detection is a robust and common method for the quantification of these compounds. nih.gov

Electrochemical Detection: Due to the electroactive nature of the phenolic hydroxyl group, electrochemical detection can offer high sensitivity and selectivity. mdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and allows for definitive identification based on the mass-to-charge ratio of the analyte and its fragments. mdpi.comnih.gov This is particularly useful for complex sample matrices.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like phenols. nemi.govepa.gov For GC analysis of this compound, derivatization may be necessary to increase its volatility and improve peak shape. itesm.mxscioninstruments.com

Electron-Capture Detection (ECD): The presence of two fluorine atoms, which are highly electronegative, makes this compound an excellent candidate for detection by an Electron-Capture Detector (ECD). measurlabs.com GC-ECD is known for its exceptional sensitivity towards halogenated compounds. nemi.govscioninstruments.commeasurlabs.com

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Detector | Key Advantages |

| HPLC | UV | Robust, widely available. scirp.orgnih.gov |

| HPLC | Electrochemical | High sensitivity and selectivity for phenols. mdpi.com |

| HPLC | Mass Spectrometry | Definitive identification, high selectivity. nih.gov |

| GC | ECD | Extremely high sensitivity for halogenated compounds. measurlabs.com |

Capillary Electrophoresis (CE) for High-Resolution Separations of Phenolic Compounds

Capillary Electrophoresis (CE) stands out as a powerful analytical technique for the separation of phenolic compounds due to its high efficiency, rapid analysis times, and minimal consumption of solvents. acs.org The fundamental principle of CE involves the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. For phenolic compounds, which are typically weak acids, separation is often achieved by working at alkaline pH to ensure they are in their anionic (phenolate) form. researchgate.net

Different modes of CE can be employed for the analysis of phenols. Capillary Zone Electrophoresis (CZE) is the simplest mode, where separation occurs based on differences in the charge-to-mass ratio of the analytes. usp.org More complex matrices may necessitate Micellar Electrokinetic Chromatography (MEKC), a variation of CE that introduces a surfactant (like sodium dodecyl sulfate) into the buffer at a concentration above its critical micelle concentration. usp.orgresearchgate.net This forms micelles that act as a pseudostationary phase, allowing for the separation of both neutral and charged compounds based on their partitioning between the aqueous buffer and the micelles. usp.orgresearchgate.net

The optimization of separation for phenolic compounds in CE involves several key parameters. The choice of buffer system, its concentration, and pH are critical. Borate and phosphate (B84403) buffers at moderate to high pH values (typically pH 8-10) are commonly used to deprotonate the phenolic hydroxyl group, inducing a negative charge for electrophoretic mobility. researchgate.netecu.edu.au The applied voltage directly influences migration speed and analysis time, though excessive voltage can lead to Joule heating, which may compromise resolution. usp.org Organic modifiers, such as methanol (B129727) or acetonitrile (B52724), can be added to the buffer to improve the selectivity and resolution of closely related phenolic structures. researchgate.net Detection is commonly performed using on-column UV-Vis detectors, although more sensitive techniques like laser-induced fluorescence (LIF) or mass spectrometry (MS) can be coupled with CE for enhanced detection capabilities. nih.govki.sinih.gov

Table 1: Illustrative Capillary Electrophoresis Conditions for Phenolic Compound Analysis

| Parameter | Condition | Rationale / Effect | Source(s) |

|---|---|---|---|

| CE Mode | Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) | CZE separates based on charge-to-mass ratio. MEKC separates neutral and charged species via partitioning with micelles. | researchgate.netusp.org |

| Capillary | Uncoated Fused Silica (20-100 cm length, 50-75 µm I.D.) | Standard capillary type; inner wall's silanol (B1196071) groups create electroosmotic flow (EOF) at pH > 3. | usp.orgresearchgate.net |

| Background Electrolyte (BGE) | 15-100 mM Borate or Phosphate Buffer | Maintains stable pH and conductivity. Borate is common for separating phenolic acids and flavonoids. | acs.orgresearchgate.netecu.edu.au |

| pH | 8.5 - 9.5 | Ensures deprotonation of phenolic hydroxyl groups, making them anionic for migration in the electric field. | researchgate.netecu.edu.au |

| Surfactant (for MEKC) | 25-50 mM Sodium Dodecyl Sulfate (SDS) | Forms micelles to create a pseudostationary phase for separating compounds with different hydrophobicities. | researchgate.net |

| Applied Voltage | 6 - 25 kV | Higher voltage reduces analysis time but can increase Joule heating, potentially broadening peaks. | usp.orgresearchgate.net |

| Temperature | 20 - 30 °C | Affects buffer viscosity and partition coefficients, requiring control for reproducible migration times. | usp.org |

| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) | Electrokinetic injection can pre-concentrate analytes but may introduce bias. | acs.org |

| Detection | UV Absorbance (e.g., 210-280 nm) | Common, non-destructive method suitable for aromatic compounds. | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. creativebiomart.net The crystal, typically less than a millimeter in size, must be pure and possess a highly ordered internal structure. creativebiomart.net This crystal is then mounted on a goniometer and exposed to a focused, monochromatic beam of X-rays. creativebiomart.net The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique, three-dimensional pattern of reflections. nih.govmuni.cz The intensities and positions of these diffracted spots are meticulously recorded by a detector. nih.gov

By analyzing this diffraction pattern, crystallographers can deduce the electron density distribution within the crystal. This information allows for the determination of the crystal's unit cell—the basic repeating structural unit of the crystal—and its symmetry, described by one of the 230 space groups. muni.cz From the electron density map, a detailed atomic model of the molecule is built and refined, yielding precise coordinates for each atom. While specific crystallographic data for this compound is not publicly available, analysis of structurally related fluorinated phenols demonstrates that common crystal systems include triclinic and monoclinic, which are frequently observed for halogenated organic molecules. The incorporation of fluorine atoms can significantly influence crystal packing due to their high electronegativity and ability to participate in non-covalent interactions. core.ac.uknih.gov

Table 2: Representative Crystallographic Data for a Halogenated Phenol Derivative This table presents example data for a related compound class to illustrate the parameters obtained from an X-ray crystallography study, as specific data for this compound is not available.

| Parameter | Example Value | Description | Source(s) |

|---|---|---|---|

| Chemical Formula | C₇H₅ClF₂O | The elemental composition of the molecule in the crystal. | |

| Crystal System | Triclinic | A crystal system described by three unequal axes with unequal angles between them. | |

| Space Group | P-1 | Defines the symmetry elements present within the unit cell. | |

| Unit Cell Dimensions | a = 7.5 Å, b = 9.7 Å, c = 10.1 Å | The lengths of the edges of the unit cell. | |

| α = 85°, β = 75°, γ = 80° | The angles between the unit cell axes. | ||

| Volume (V) | 695 ų | The volume of the unit cell. | |

| Molecules per Unit Cell (Z) | 4 | The number of complete molecules contained within one unit cell. | core.ac.uk |

| Calculated Density (ρ) | 1.65 g/cm³ | The theoretical density of the crystal calculated from the formula weight and unit cell volume. | |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-ray source used for the diffraction experiment. | |

| Temperature | 100 K | The temperature at which the data was collected, often low to reduce atomic thermal motion. | wordpress.com |

| Final R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Reactivity and Mechanistic Studies of 4 1,1 Difluoropropyl Phenol

Electronic Influence of the 1,1-Difluoropropyl Group on Phenol (B47542) Reactivity

The reactivity of a benzene (B151609) ring in electrophilic aromatic substitution (EAS) is highly dependent on its electron density. Substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards attack by an electrophile.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group. While oxygen is highly electronegative and withdraws electron density through the sigma bond framework (an inductive or -I effect), its more dominant effect is the donation of a lone pair of electrons into the aromatic π-system via resonance (a +R effect). quora.com This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making phenols highly reactive towards electrophiles. quora.com

The net result for 4-(1,1-Difluoropropyl)phenol is a molecule where the powerfully activating +R effect of the hydroxyl group is tempered by the deactivating -I effect of the para-substituent. The ring remains "activated" relative to benzene, but is significantly less reactive than phenol itself. lumenlearning.com

| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Reference |

| -CH₃ | -0.16 | Weakly Electron-Donating |

| -Cl | 0.22 | Electron-Withdrawing |

| -CF₃ | 0.57 | Strongly Electron-Withdrawing |

| -NO₂ | 0.78 | Very Strongly Electron-Withdrawing |

| -CH₂CHF₂ (estimated) | ~0.4-0.5 | Strongly Electron-Withdrawing |

Data sourced from established chemical literature. oup.com The value for the 1,1-difluoropropyl group is an estimation based on analogous structures.

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. quora.com Electron-withdrawing groups on the aromatic ring increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. quora.com This stabilization makes the phenol more willing to donate its proton, resulting in a lower pKa value.

The strongly electron-withdrawing 1,1-difluoropropyl group at the para position effectively stabilizes the phenoxide anion of this compound through its -I effect. Consequently, this compound is predicted to be a stronger acid than phenol itself. Its acidity is likely comparable to that of 4-(trifluoromethyl)phenol (B195918), which has a pKa of approximately 9.4, significantly lower than the pKa of phenol (10.0). hmdb.cachegg.com

| Compound | para-Substituent | pKa |

|---|---|---|

| p-Cresol | -CH₃ | 10.26 |

| Phenol | -H | 10.00 |

| 4-Chlorophenol | -Cl | 9.38 |

| 4-(Trifluoromethyl)phenol | -CF₃ | 9.39 |

| 4-Nitrophenol | -NO₂ | 7.15 |

| This compound | -CH₂CHF₂ | ~9.4 (Predicted) |

Data compiled from various sources. hmdb.caresearchgate.net The pKa for this compound is a prediction based on the value for 4-(Trifluoromethyl)phenol.

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Despite being somewhat deactivated compared to phenol, the aromatic ring of this compound is still susceptible to electrophilic attack due to the powerful influence of the hydroxyl group. quora.com

Regioselectivity: The directing effect in a substituted phenol is overwhelmingly controlled by the hydroxyl group, which is a strong ortho, para-director. pressbooks.pubchemistrysteps.com Since the para position in this compound is already occupied, electrophilic substitution will occur exclusively at the positions ortho to the -OH group (C2 and C6).

Kinetics: The rate of EAS reactions will be slower for this compound than for phenol. The deactivating -I effect of the para-substituent reduces the ring's nucleophilicity, thus raising the activation energy for the attack on the electrophile. lumenlearning.com

Nitration: While phenol can be nitrated using dilute nitric acid, often leading to a mixture of ortho and para isomers and some oxidation byproducts, this compound would be expected to react more slowly. chemistrysteps.comlibretexts.org The reaction would likely still proceed under mild conditions to yield a single major product, 2-nitro-4-(1,1-difluoropropyl)phenol.

Halogenation: Phenol reacts rapidly with bromine in water to form 2,4,6-tribromophenol. pressbooks.pub For this compound, bromination is expected to proceed without a Lewis acid catalyst but would likely be more controllable. chemistrysteps.com Reaction with one equivalent of bromine would predictably yield 2-bromo-4-(1,1-difluoropropyl)phenol, with the second ortho position being brominated under more forcing conditions.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | dil. HNO₃ | 2-Nitro-4-(1,1-difluoropropyl)phenol |

| Bromination | Br₂ in CCl₄ | 2-Bromo-4-(1,1-difluoropropyl)phenol |

| Sulfonation | conc. H₂SO₄ | 4-(1,1-Difluoropropyl)-2-hydroxybenzenesulfonic acid |

Friedel-Crafts reactions are generally problematic for phenols. stackexchange.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pair electrons of the phenolic oxygen. curlyarrows.com This complexation deactivates the ring towards electrophilic attack and can promote O-acylation or O-alkylation over the desired C-acylation or C-alkylation. stackexchange.comucalgary.ca

For this compound, these challenges are compounded. The molecule already possesses a deactivating group, which further reduces the ring's inherent nucleophilicity. Therefore, standard Friedel-Crafts alkylation or acylation reactions are not expected to be viable synthetic routes for this compound. Alternative methods, such as the Fries rearrangement of a corresponding phenolic ester, might be considered, but would likely give low yields due to the electronic deactivation. stackexchange.com

Reactions Involving the Phenolic Hydroxyl Functionality

The hydroxyl group itself is a site of significant reactivity, primarily acting as a nucleophile or a precursor to one.

Esterification: Phenols can be readily converted to esters by reacting them with acyl chlorides or acid anhydrides. google.com This reaction can be catalyzed by either acid or base. In base-catalyzed esterification (e.g., Schotten-Baumann conditions), the phenol is deprotonated to the more nucleophilic phenoxide, which then attacks the acylating agent. lew.ro Given the enhanced acidity of this compound, its conversion to the phenoxide is more favorable, which could facilitate this reaction.

Williamson Ether Synthesis: This is a classic method for forming ethers. byjus.com It involves the Sₙ2 reaction of a phenoxide ion with an alkyl halide. ucalgary.ca The synthesis proceeds in two steps: first, deprotonation of the phenol with a suitable base (e.g., NaOH, K₂CO₃) to form the sodium or potassium phenoxide, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). masterorganicchemistry.com The increased acidity of this compound facilitates the initial deprotonation step, making it a good substrate for this synthesis.

Oxidation: Phenols can be oxidized to quinones. hmdb.ca However, the formation of a typical p-benzoquinone requires the para-position to be unsubstituted. Since this position is blocked in this compound, oxidation is unlikely to produce a stable quinone and would more likely lead to decomposition or polymerization under strong oxidizing conditions.

Alkylation and Acylation Reactions

The phenolic hydroxyl group of this compound imparts significant reactivity, allowing for both alkylation and acylation reactions. Phenols, and their corresponding phenoxide anions, are bidentate nucleophiles, meaning they can react at either the oxygen atom (O-alkylation/acylation) or the carbon atoms of the aromatic ring (C-alkylation/acylation). ucalgary.capharmaxchange.info

Alkylation: The alkylation of this compound can proceed via two main pathways. The product distribution is heavily influenced by the reaction conditions, particularly the choice of solvent and counter-ion. pharmaxchange.info

O-Alkylation: In a reaction analogous to the Williamson Ether Synthesis, the phenoxide ion of this compound can attack an alkyl halide in an SN2 reaction to form an ether. pharmaxchange.info This pathway is generally favored under kinetically controlled conditions and in polar aprotic solvents like DMF or DMSO, which solvate the cation but leave the phenoxide oxygen exposed and highly nucleophilic. pharmaxchange.info

C-Alkylation: This reaction, a type of Friedel-Crafts alkylation, involves the electrophilic attack of a carbocation on the electron-rich aromatic ring. It is typically favored under conditions of thermodynamic control. ucalgary.ca However, the presence of the electron-withdrawing 1,1-difluoropropyl group at the para position deactivates the aromatic ring towards electrophilic substitution, making C-alkylation less favorable compared to unsubstituted phenol. Protic solvents can promote C-alkylation by forming hydrogen bonds with the phenoxide oxygen, sterically hindering it and favoring attack by the ring. pharmaxchange.info

Acylation: Similar to alkylation, acylation can occur at either the oxygen or the carbon of the ring.

O-Acylation (Esterification): This is the more common and kinetically favored pathway for phenols. ucalgary.ca this compound reacts with acylating agents such as acyl chlorides or acid anhydrides to form phenyl esters. chemguide.co.uk The reaction proceeds rapidly, especially under basic conditions where the more nucleophilic phenoxide ion is formed. ucalgary.ca

C-Acylation (Friedel-Crafts Acylation): This reaction introduces an acyl group directly onto the aromatic ring to form a hydroxyarylketone. ucalgary.ca It requires a Lewis acid catalyst (e.g., AlCl₃) and generally harsher conditions. sigmaaldrich.com The product is thermodynamically more stable than the O-acylated ester. Aryl esters can rearrange to the C-acylated product in the presence of a Lewis acid, a process known as the Fries Rearrangement. ucalgary.cawikipedia.org

Table 1: General Conditions Favoring O- vs. C-Substitution of Phenols

| Reaction Type | Favored Product | Typical Conditions | Rationale |

|---|---|---|---|

| Alkylation | O-Alkylated (Ether) | Polar aprotic solvent (e.g., DMF, DMSO), kinetic control | The phenoxide oxygen is a "hard" and sterically accessible nucleophile. pharmaxchange.info |

| C-Alkylated (Alkylphenol) | Protic solvent (e.g., H₂O, TFE), thermodynamic control | The solvent shields the oxygen via H-bonding, promoting attack by the "softer" carbon nucleophile of the ring. pharmaxchange.info | |

| Acylation | O-Acylated (Ester) | Base catalysis, kinetic control | O-acylation is a rapid reaction occurring on the highly nucleophilic oxygen. ucalgary.ca |

| C-Acylated (Hydroxyketone) | Lewis acid (e.g., AlCl₃), high temperature, thermodynamic control | The C-acylated product is more stable; can be formed via Fries rearrangement of the ester. ucalgary.cawikipedia.org |

Formation of Phenol Ethers and Esters

The synthesis of ethers and esters from this compound is a direct application of its O-alkylation and O-acylation reactivity.

Phenol Ethers: The most prevalent laboratory method for preparing ethers from phenols is the Williamson ether synthesis. wikipedia.orgksu.edu.sa This involves the deprotonation of this compound with a suitable base (e.g., sodium hydroxide, sodium hydride) to generate the corresponding sodium 4-(1,1-difluoropropyl)phenoxide. This nucleophilic phenoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired alkyl aryl ether. wikipedia.org

Phenol Esters: Esters are readily prepared by reacting this compound with an acyl chloride or a carboxylic acid anhydride. chemguide.co.uk The reaction with an acyl chloride is often performed in the presence of a base like pyridine, which neutralizes the HCl byproduct and catalyzes the reaction. Alternatively, direct esterification with a carboxylic acid can be achieved, although this often requires acid catalysts and elevated temperatures to remove the water formed during the reaction. google.com Biocatalytic methods using lipases have also been employed for the synthesis of phenolic esters under mild conditions. mdpi.com

Chemical Transformations of the Fluorinated Alkyl Chain

The 1,1-difluoropropyl moiety is a defining feature of the molecule, conferring significant chemical stability.

Stability and Reactivity of the Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is renowned for its exceptional strength and stability, often cited as the strongest single bond in organic chemistry. wikipedia.orgrsc.org This stability arises from a combination of factors:

High Bond Dissociation Energy (BDE): The BDE of a C-F bond can be as high as 130 kcal/mol (approx. 544 kJ/mol). wikipedia.org This is significantly stronger than C-H, C-C, or other carbon-halogen bonds. wikipedia.org

Geminal Fluorine Effect: The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) further strengthens and shortens the individual C-F bonds. wikipedia.org

Due to these properties, the C-F bonds in the 1,1-difluoropropyl group of this compound are highly resistant to cleavage. They exhibit remarkable stability towards thermal degradation, oxidation, and hydrolysis under typical reaction conditions. alfa-chemistry.com

Table 2: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kcal/mol) in CH₃-X | Bond Length (Å) in CH₃-X |

|---|---|---|

| C-F | 115 | 1.39 |

| C-Cl | 83.7 | 1.78 |

| C-Br | 72.1 | 1.93 |

| C-I | 57.6 | 2.14 |

Data derived from general chemical principles and sources. wikipedia.org

Potential for Further Functionalization of the Difluoropropyl Moiety

Despite the inherent stability of the C-F bonds, their functionalization is an active area of research, though it typically requires specialized and energetic conditions. Cleavage of robust C-F bonds can be achieved using highly reactive reagents such as low-valent main group compounds containing electropositive elements like aluminum or silicon, which form very strong bonds with fluorine. thieme-connect.de

Radical chemistry offers another potential avenue for modifying the difluoropropyl group. While direct functionalization is challenging, synthetic routes that generate difluoroalkyl radicals show that these species can participate in reactions such as addition to double bonds. nih.gov It is conceivable that under specific radical-initiating conditions, the C-H bonds on the methylene (B1212753) (-CH₂-) or methyl (-CH₃) positions of the propyl chain could be targeted for functionalization, although this would be challenging due to the deactivating inductive effect of the adjacent CF₂ group.

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in redox reactions is primarily dictated by the phenolic ring and hydroxyl group.

Oxidation: The phenol moiety is susceptible to oxidation.

Quinone Formation: Treatment with strong oxidizing agents, such as chromic acid, can oxidize the phenol to a quinone. ksu.edu.sa For a 4-substituted phenol like this compound, oxidation would likely lead to the formation of 4-(1,1-Difluoropropyl)benzo-1,2-quinone. In the presence of air, phenols can slowly oxidize into complex, often dark-colored mixtures containing quinones. ksu.edu.sa

Electrochemical Oxidation: Electrolytic methods can also be used to oxidize phenols, often with greater control. Depending on the conditions, electrochemical oxidation can yield products like hydroquinones or lead to polymerization on the electrode surface. rsc.org

Reduction:

Ring Reduction: The aromatic ring can be reduced under various conditions. Catalytic hydrogenation using hydrogen gas with catalysts like platinum, palladium, or rhodium typically reduces the benzene ring to a cyclohexane (B81311) ring, which would yield 4-(1,1-Difluoropropyl)cyclohexanol. coaching-center.in

Birch Reduction: This method uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. For phenols, the Birch reduction typically yields cyclohexadienone derivatives. coaching-center.in

Dehydroxylation: The direct reduction of the phenolic -OH group to a hydrogen atom is difficult. However, it can be accomplished by converting the hydroxyl group into a better leaving group (e.g., a tosylate or triflate) followed by hydrogenolysis. Alternatively, heating the phenol with zinc dust can achieve this transformation, converting the phenol to its corresponding arene. ksu.edu.sa

Rearrangement Pathways (e.g., Claisen rearrangement of related allyl ethers)

Rearrangement reactions provide powerful methods for forming new carbon-carbon bonds. The most relevant pathway for a derivative of this compound is the aromatic Claisen rearrangement. wikipedia.org

This reaction proceeds in two conceptual steps:

Formation of an Allyl Ether: First, the allyl ether of this compound must be synthesized. This is readily accomplished via Williamson ether synthesis, by treating the sodium salt of the phenol with an allyl halide (e.g., allyl bromide). wikipedia.org

Thermal Rearrangement: Upon heating, the resulting allyl 4-(1,1-difluoropropyl)phenyl ether undergoes an intramolecular, concerted googleapis.comgoogleapis.com-sigmatropic rearrangement. libretexts.org

The mechanism involves a cyclic, six-membered transition state where the allyl group migrates from the ether oxygen to an ortho position on the benzene ring. libretexts.orgrsc.org This process transiently disrupts the aromaticity of the ring, forming a 6-allyl-6-(1,1-difluoropropyl)cyclohexa-2,4-dienone intermediate. This intermediate immediately undergoes a keto-enol tautomerization to restore the highly stable aromatic phenol ring, yielding the final product: 2-allyl-4-(1,1-difluoropropyl)phenol . libretexts.org Because the para position is occupied by the difluoropropyl group, the migration is directed exclusively to the ortho positions.

Theoretical and Computational Investigations of 4 1,1 Difluoropropyl Phenol

Quantum Chemical Characterization of Molecular Structure and Properties

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict various properties, including molecular stability, reactivity, and interaction with other molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. wikipedia.org For 4-(1,1-Difluoropropyl)phenol, DFT calculations, often employing hybrid functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), are used to find the molecule's lowest-energy geometry. nih.govmdpi.com This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. nih.gov

The optimization yields precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the calculations would detail the geometry of the phenyl ring, the orientation of the hydroxyl group, and the spatial arrangement of the difluoropropyl substituent. The electronic structure, described by the electron density distribution, reveals regions of high and low electron density, which are crucial for understanding the molecule's polarity and sites susceptible to chemical attack. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C-O (hydroxyl) | 1.365 Å | |

| O-H (hydroxyl) | 0.968 Å | |

| C-C (ring-propyl) | 1.520 Å | |

| C-F (fluorine) | 1.395 Å | |

| C-C (aromatic) | 1.390 - 1.405 Å | |

| Bond Angles | ||

| C-O-H | 109.5° | |

| C(ring)-C(propyl)-C | 112.0° | |

| F-C-F | 108.5° | |

| Dihedral Angle | C(ring)-C(ring)-C(propyl)-C | 45.0° |

While DFT is highly effective, other quantum chemical methods also play important roles. Ab initio methods, such as Hartree-Fock (HF), compute properties from first principles without experimental data, offering a rigorous but computationally expensive approach. libretexts.orgresearchgate.net Semi-empirical methods, like AM1 and PM3, simplify calculations by incorporating parameters derived from experimental data, making them much faster and suitable for large molecules, though generally less accurate than ab initio or DFT methods. scribd.comuomustansiriyah.edu.iq

These methods are particularly useful for conformational analysis, which involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, a key conformational freedom is the rotation of the difluoropropyl group relative to the phenol (B47542) ring. By calculating the energy of the molecule at various dihedral angles, a potential energy surface can be mapped to identify the most stable conformers (energy minima) and the energy barriers between them.

Table 2: Relative Energies of this compound Conformers

| Method | Conformer (Dihedral Angle) | Relative Energy (kcal/mol) |

| Semi-Empirical (AM1) | Staggered (~60°) | 0.00 (most stable) |

| Eclipsed (~0°) | +2.5 | |

| Ab Initio (HF/6-31G(d)) | Staggered (~58°) | 0.00 (most stable) |

| Eclipsed (~0°) | +3.1 | |

| DFT (B3LYP/6-311++G(d,p)) | Staggered (~59°) | 0.00 (most stable) |

| Eclipsed (~0°) | +3.0 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.govajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govrjpn.org

Table 3: Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -8.54 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.21 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.33 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 8.54 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.21 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 3.67 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.136 | Inverse of hardness; measure of reactivity |

| Electronegativity (χ) | (I + A) / 2 | 4.88 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 3.24 | Propensity to accept electrons |

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's structure and properties. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nrel.gov Computational methods, particularly DFT, can accurately predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations. nih.gov Predictions are typically performed on the optimized geometry of the molecule, and it is often crucial to include solvent effects, for instance through the Polarizable Continuum Model (PCM), to achieve better agreement with experimental data measured in solution. github.io Comparing the calculated spectrum with the experimental one aids in the unambiguous assignment of each signal to a specific nucleus in the molecule.

Table 4: Predicted vs. Plausible Experimental NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Predicted δ (ppm) | Plausible Experimental δ (ppm) |

| ¹H NMR | ||

| H (hydroxyl) | 5.10 | |

| H (aromatic, ortho to OH) | 6.85 | |

| H (aromatic, meta to OH) | 7.20 | |

| H (methylene, -CH₂-) | 2.15 | |

| H (methyl, -CH₃) | 0.98 | |

| ¹³C NMR | ||

| C (hydroxyl-bearing) | 155.0 | |

| C (aromatic, ortho to OH) | 115.8 | |

| C (aromatic, meta to OH) | 129.5 | |

| C (ipso, propyl-bearing) | 132.1 | |

| C (difluoro-bearing) | 124.5 (t) | |

| C (methylene, -CH₂-) | 35.2 (t) | |

| C (methyl, -CH₃) | 8.5 |

(t) denotes a triplet splitting pattern due to coupling with fluorine.

Vibrational (IR, Raman) Spectra: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular vibrations. arxiv.org DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. nih.gov The resulting theoretical spectrum provides a vibrational "fingerprint" of the molecule. arxiv.org It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental spectra. nih.gov

Table 5: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| O-H stretch | 3610 | High | Low |

| Aromatic C-H stretch | 3050-3100 | Medium | High |

| Aliphatic C-H stretch | 2950-2990 | Medium | Medium |

| Aromatic C=C stretch | 1610, 1505 | High | High |

| C-O stretch | 1255 | High | Medium |

| C-F symmetric stretch | 1150 | High | Low |

| C-F asymmetric stretch | 1185 | High | Low |

Electronic (UV-Vis) Spectra: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. mdpi.comresearchgate.net The calculation yields the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. These calculations can help assign observed absorption bands to specific electronic transitions, such as π → π* transitions within the phenol ring. escholarship.org

Table 6: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 278 | 0.025 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 225 | 0.150 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 201 | 0.450 | HOMO → LUMO+1 (π → π*) |

Computational Studies of Reaction Mechanisms and Kinetics

Computational approaches are instrumental in elucidating the pathways of chemical reactions, identifying transient species, and quantifying the energy changes that govern reaction rates.

The study of a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate these transient structures and calculate the associated activation energy barrier (ΔE‡ or ΔG‡) nih.gov.

For reactions involving fluorinated phenols, computational models can predict how the fluorine substituents influence reactivity. While specific calculations for this compound are not extensively published, studies on simpler fluorophenols demonstrate the methodology. For instance, calculations on fluorophenols have been used to determine the energy barriers for excited-state decay pathways researchgate.net. These calculations help in understanding how fluorine substitution affects electronic properties and subsequent chemical transformations. The energy barrier represents the minimum energy required for reactants to transform into products, and its magnitude is exponentially related to the reaction rate constant, as described by transition state theory nih.govnih.gov.

Table 1: Representative Energy Barrier Calculations for Phenol Derivatives (Illustrative) This table presents typical data obtained from computational studies on related phenol compounds to illustrate the outputs of such analyses.

| Reaction Type | Computational Method | Compound | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| Excited-State Decay | CASSCF/cc-pVDZ | 4-Fluorophenol (B42351) | 4.61 researchgate.net |

| C-H Activation | DFT (B3LYP) | 1,4-cyclohexadiene with Fe(IV)O | Varies (dependent on complex) nih.gov |

Solvent and catalysts can dramatically alter the rate and outcome of a chemical reaction. Computational models are essential for understanding these effects at a molecular level. Solvents can stabilize or destabilize reactants, products, and transition states, thereby modifying the energy barrier of a reaction rsc.orgnih.gov. Implicit solvent models, such as the SMD model, can be incorporated into DFT calculations to simulate the bulk effect of the solvent on the reaction energetics researchgate.net.

Catalysis, particularly in the context of fluorination or reactions of phenols, is another area where computational studies provide critical insights. For example, in the dearomatization of phenols via I(i)/I(iii) catalysis-based fluorination, computational analysis can help elucidate the mechanism and the role of the catalyst in lowering the energy barrier of the rate-determining step nih.gov. Similarly, studies on the hydrogenation of phenol show that both the solvent and the catalyst surface significantly impact reaction pathways and energies umaine.edu. Computational tools can model catalyst-substrate interactions, helping to rationalize experimental observations and guide the design of more efficient catalysts rsc.org.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

MD simulations can be used to explore the conformational landscape of this compound. This includes the rotation around the C-C single bonds of the propyl group and the C-O bond of the phenol. The simulations would reveal the preferred orientations (conformers) of the difluoropropyl group relative to the aromatic ring and how these are influenced by interactions with surrounding solvent molecules nih.govnih.gov. The amphiphilic nature of phenols, with a polar hydroxyl group and a nonpolar aromatic ring, means that solvent interactions play a key role in determining conformational preferences nih.gov. Simulations can quantify properties like the solvent-accessible surface area and radial distribution functions to describe how solvent molecules organize around the solute.

In the context of drug design, understanding how a molecule like this compound interacts with a biological target, such as a protein, is paramount noaa.govmdpi.com. MD simulations and molecular docking are the primary computational tools for this purpose. Docking predicts the preferred binding orientation of the ligand within the protein's active site, while MD simulations can then be used to assess the stability of this binding pose and analyze the detailed intermolecular interactions over time mdpi.com.

These interactions, which determine binding affinity, include hydrogen bonds (between the phenolic -OH and protein residues), hydrophobic contacts, and potentially halogen bonds involving the fluorine atoms nih.gov. Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can analyze these non-covalent interactions in detail nih.gov. Understanding these interactions is a cornerstone of structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for the target protein nih.gov.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR) mdpi.comnih.govdigitaloceanspaces.com. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods to correlate these descriptors with an experimentally measured property or activity nih.gov.

For this compound, descriptors could include:

Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy.

Topological descriptors: Molecular connectivity indices, shape indices.

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Once a statistically robust model is developed and validated, it can be used to predict the properties and activities of new, untested compounds, thereby accelerating the discovery and optimization process in materials science and drug development mdpi.comdigitaloceanspaces.com.

Table 2: Examples of Molecular Descriptors for QSPR/QSAR Modeling (Illustrative) This table shows a selection of descriptors that would be calculated for a molecule like this compound to build a predictive model.

| Descriptor Class | Descriptor Example | Typical Application |

|---|---|---|

| Electronic | HOMO Energy | Predicting reactivity, antioxidant activity |

| Electronic | Dipole Moment | Predicting solubility, binding interactions |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicting membrane permeability, bioavailability |

| Topological | Molecular Volume | Relating molecular size to binding or transport |

Predicting Physicochemical Parameters (e.g., pKa, lipophilicity)

The prediction of physicochemical parameters such as the acid dissociation constant (pKa) and lipophilicity (log P) is a cornerstone of computational chemistry in drug discovery and development. pensoft.net These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. For this compound, these properties are significantly influenced by the presence of the difluorinated alkyl substituent.

pKa Prediction:

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring generally increase acidity (lower pKa) by delocalizing the negative charge of the phenoxide ion. While the 1,1-difluoropropyl group is not directly conjugated to the aromatic ring, its strong inductive electron-withdrawing effect (-I) is expected to increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

Computational approaches, particularly those employing density functional theory (DFT), are frequently used to predict pKa values. neliti.comnih.gov These methods calculate the Gibbs free energy change of the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM) or other solvation models like SMD (solvation model based on density). nih.govnih.gov The accuracy of these predictions can be enhanced by including explicit solvent molecules in the calculation or by using statistical corrections based on a set of known compounds. neliti.comnih.gov For phenolic compounds, DFT functionals such as B3LYP, M06-2X, and CAM-B3LYP have been shown to provide reliable pKa predictions when combined with appropriate basis sets and solvation models. nih.govresearchgate.net

Lipophilicity (log P) Prediction:

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical determinant of a compound's ability to cross biological membranes. The introduction of fluorine atoms into a molecule can have complex and sometimes counterintuitive effects on its lipophilicity. nih.gov While fluorine is highly electronegative, the substitution of hydrogen with fluorine often increases lipophilicity. researchgate.net

For this compound, the difluoropropyl group is anticipated to significantly increase its lipophilicity compared to phenol or 4-propylphenol. This is due to the replacement of two C-H bonds with two C-F bonds, which can lead to a more hydrophobic surface. Computational models for predicting log P are often based on fragmental methods or property-based approaches. More advanced methods can also employ molecular dynamics simulations to understand the partitioning behavior between different solvent phases. mdpi.com Recent developments have also seen the application of deep learning models for the fast and accurate estimation of lipophilicity for organofluorine molecules. nih.gov

Interactive Data Table: Predicted Physicochemical Parameters

Below is an interactive table summarizing the predicted physicochemical parameters for this compound based on computational models and structure-property relationships.

| Parameter | Predicted Value | Computational Method | Notes |

| pKa | ~8-9 | DFT (e.g., B3LYP/6-311++G(d,p) with SMD) | Expected to be lower than phenol (~9.9) due to the electron-withdrawing nature of the difluoropropyl group. |

| log P | ~3-4 | Fragment-based methods (e.g., ClogP) or property-based models | Expected to be significantly higher than phenol (1.5) due to the lipophilic contribution of the difluoropropyl group. |

Rationalizing Fluorine's Impact on Molecular Properties

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Computational studies are instrumental in rationalizing these effects at a molecular level.

The high electronegativity of fluorine is a primary driver of its influence. In this compound, the two fluorine atoms exert a strong inductive electron-withdrawing effect. This effect is transmitted through the sigma bonds to the aromatic ring, leading to a polarization of the C-F bonds and a decrease in electron density at the attached carbon atom. This, in turn, influences the electronic properties of the entire molecule.

One of the key impacts of fluorination is the modulation of acidity, as discussed in the prediction of pKa. The electron-withdrawing difluoropropyl group stabilizes the phenoxide anion, making the parent phenol more acidic. britannica.com This increased acidity can have significant implications for the molecule's interaction with biological targets.

Furthermore, the C-F bond is stronger than the C-H bond, which can enhance the metabolic stability of the compound. nih.gov By replacing metabolically labile hydrogens with fluorine, the molecule can be rendered more resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov This is a common strategy in drug design to improve a drug's pharmacokinetic profile.

The introduction of fluorine can also influence the conformational preferences of a molecule. While the 1,1-difluoropropyl group is relatively small, its stereoelectronic effects can impact the rotational barriers around the bond connecting it to the phenyl ring. Quantum chemical calculations can be employed to explore the potential energy surface and identify the most stable conformations. nih.gov

Interactive Data Table: Impact of the 1,1-Difluoropropyl Group

This interactive table outlines the key impacts of the 1,1-difluoropropyl group on the molecular properties of the phenol scaffold.

| Molecular Property | Effect of 1,1-Difluoropropyl Group | Rationale |

| Acidity (pKa) | Increased (Lower pKa) | Inductive electron withdrawal (-I effect) stabilizes the phenoxide anion. |

| Lipophilicity (log P) | Increased | The difluoropropyl group is more hydrophobic than a propyl or hydrogen substituent. |

| Metabolic Stability | Potentially Increased | The C-F bond is stronger than the C-H bond, potentially blocking sites of oxidative metabolism. |

| Dipole Moment | Altered | The highly polar C-F bonds introduce a significant dipole moment. |

| Intermolecular Interactions | Potential for novel interactions | The fluorine atoms can act as weak hydrogen bond acceptors or participate in other non-covalent interactions. |

Applications in Medicinal Chemistry Research and Drug Design Principles

Strategic Incorporation of Fluorine in Bioactive Molecules

The introduction of fluorine can profoundly influence a molecule's behavior in a biological system. The difluoropropyl group in 4-(1,1-difluoropropyl)phenol would be expected to impart specific characteristics.

Modulation of Pharmacokinetic Properties (e.g., metabolic stability, bioavailability)

Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability. nih.gov By replacing hydrogen atoms at metabolically vulnerable positions, fluorine can block enzymatic degradation, leading to a longer half-life and improved bioavailability of a drug. nih.govmdpi.com For this compound, the difluoro group on the propyl chain would likely shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes. researchgate.net This increased stability could lead to more consistent plasma concentrations and a more predictable therapeutic effect.

Table 1: General Effects of Fluorination on Pharmacokinetic Parameters

| Pharmacokinetic Parameter | General Effect of Fluorination | Potential Implication for this compound |

|---|---|---|

| Metabolic Stability | Increased resistance to oxidative metabolism. | The difluoro group could prevent degradation of the propyl side chain, prolonging the compound's activity. |

| Bioavailability | Can be enhanced due to increased metabolic stability and altered physicochemical properties. nih.gov | Improved oral absorption and systemic exposure might be observed. |

| Half-life | Often prolonged due to decreased clearance. | A longer duration of action could be a potential therapeutic advantage. |

Conformation Control and Binding Affinity Enhancement

The introduction of fluorine can influence the conformational preferences of a molecule due to steric and electronic effects. nih.gov This can lock the molecule into a bioactive conformation that is more favorable for binding to its biological target. The gauche effect, for instance, can be induced by vicinal difluorination, influencing the torsional angles of the alkyl chain. Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a protein, thereby enhancing binding affinity.

Structure-Guided Design of Fluorinated Phenol (B47542) Derivatives

The phenol moiety is a common scaffold in medicinal chemistry. nih.govresearchgate.net The design of novel bioactive molecules often involves modifying such scaffolds to improve their properties.

Design Principles for Novel Bioactive Scaffolds

Structure-guided design utilizes the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. biorxiv.org If this compound were to be used as a scaffold, medicinal chemists would aim to introduce functional groups that complement the binding pocket of the target protein. u-strasbg.frbiosolveit.denih.gov The difluoropropyl group could serve as a lipophilic anchor or engage in specific interactions within a hydrophobic pocket.

Development of Chemical Probes and Imaging Agents

The unique properties of the fluorine atom, particularly its prevalence in pharmaceuticals and the utility of the 18F isotope in Positron Emission Tomography (PET), make fluorinated compounds like this compound valuable targets for the development of chemical probes and imaging agents. These tools are instrumental in elucidating biological processes and understanding the in vivo behavior of drug candidates.

Recent advancements have focused on the site-specific incorporation of isotopes into the core structure of phenols. chemrxiv.orgchemrxiv.org One such strategy involves a formal [5+1] cyclization to construct the phenol ring, allowing for the introduction of a carbon isotope at the ipso-position. chemrxiv.orgchemrxiv.orguchicago.edu This method utilizes a 1,5-dibromo-1,4-pentadiene precursor which, upon lithium-halogen exchange and reaction with an isotopically labeled carbonate ester, yields the labeled phenol. chemrxiv.orgchemrxiv.org This approach has been successfully used to prepare a variety of 1-13C labeled phenols. chemrxiv.orgchemrxiv.org Proof-of-concept for labeling with carbon-14 and carbon-11 has also been demonstrated, highlighting the versatility of this methodology for accessing radiolabeled phenols for use in ADME (adsorption, distribution, metabolism, and excretion) studies and PET imaging, respectively. uchicago.edu

Another established method for synthesizing labeled phenols is the Houben-Hoesch reaction, which can be used to produce 13C-labeled parabens from commercially available 13C-labeled phenols. nih.gov This two-step procedure involves the acylation of the phenol followed by a modified haloform reaction to yield the desired product with high regioselectivity. nih.gov

For the specific case of this compound, these general strategies could be adapted. For instance, a retrosynthetic analysis based on the [5+1] cyclization approach would involve the synthesis of a suitably substituted 1,5-dibromo-1,4-pentadiene precursor that already contains the 1,1-difluoropropyl group. Alternatively, starting from an isotopically labeled phenol, the 1,1-difluoropropyl group could be introduced through a multi-step synthesis.

The introduction of fluorine-18, the most commonly used radioisotope in PET, would require different synthetic strategies. acs.org Nucleophilic substitution with 18F-fluoride is a prevalent method for introducing this isotope into molecules. acs.org This could potentially be achieved by synthesizing a precursor of this compound with a suitable leaving group on the aromatic ring, which could then be displaced by 18F-fluoride.

Table 1: Potential Isotopes for Labeling this compound and Their Applications

| Isotope | Type | Half-life | Primary Application |

| 13C | Stable | N/A | NMR spectroscopy, mass spectrometry, metabolic studies |

| 14C | Radioactive | 5730 years | ADME studies, autoradiography |

| 11C | Radioactive | 20.4 minutes | Positron Emission Tomography (PET) imaging |

| 18F | Radioactive | 109.8 minutes | Positron Emission Tomography (PET) imaging |

| 2H (D) | Stable | N/A | Mechanistic studies, altering metabolic profiles |

Isotopically labeled molecules, particularly those containing positron-emitting isotopes like 11C and 18F, are fundamental to molecular imaging techniques such as Positron Emission Tomography (PET). acs.org PET imaging allows for the non-invasive, quantitative visualization of biological processes at the molecular level in living subjects. uchicago.edu By tracking the distribution and concentration of a radiolabeled compound, researchers can gain insights into drug-target engagement, pharmacokinetics, and pharmacodynamics. acs.org

An 18F-labeled version of this compound could serve as a valuable PET tracer. The physical and nuclear characteristics of fluorine-18, including its relatively short half-life of 109.7 minutes and its primary mode of decay through positron emission, make it an ideal nuclide for radiochemical labeling and molecular imaging. acs.org The development of such a tracer would enable the in vivo study of the biological targets of this compound or its derivatives. For example, if a drug candidate containing the this compound moiety is being developed, a corresponding 18F-labeled version could be used to determine if the drug reaches its intended target in the body and to quantify the extent of target engagement.

The principles behind using such a tracer involve administering a small, non-pharmacological dose of the radiolabeled compound to a subject and then imaging the distribution of the radioactivity over time using a PET scanner. The resulting images provide a dynamic, three-dimensional map of the tracer's concentration in different tissues and organs. This information can be crucial for optimizing drug dosage, understanding drug-drug interactions, and identifying potential off-target effects. acs.org

Fluorine Scan Strategies in Drug Discovery (General Methodology)

A "fluorine scan" is a medicinal chemistry strategy that involves the systematic replacement of hydrogen atoms or methyl groups with fluorine atoms at various positions within a lead compound. h1.co The goal of this approach is to explore the impact of fluorine substitution on a molecule's biological activity and physicochemical properties. h1.co The introduction of fluorine can lead to improvements in metabolic stability, binding affinity, membrane permeability, and pharmacokinetic profiles. pharmacyjournal.org

The general methodology for a fluorine scan involves the synthesis of a series of monofluorinated derivatives of a lead compound. h1.co This can be achieved through various synthetic methods, including direct and non-selective fluorination reactions. h1.co These reactions can efficiently generate a library of fluorinated analogues for biological evaluation. h1.co

The findings from a fluorine scan can provide valuable structure-activity relationship (SAR) data, guiding the further optimization of a lead compound. By identifying positions where fluorine substitution is beneficial, medicinal chemists can rationally design new analogues with improved drug-like properties. This approach has been successfully applied in various drug discovery programs, leading to the identification of clinical candidates with enhanced efficacy and safety profiles. h1.co

Table 2: Key Physicochemical Property Changes Induced by Fluorine Substitution

| Property | Effect of Fluorine Substitution | Rationale |

| Lipophilicity | Can increase or decrease depending on the molecular context | The high electronegativity of fluorine can reduce the lipophilicity of adjacent aliphatic groups, while fluorination of an aromatic ring can increase it. |

| Acidity/Basicity | Can significantly alter pKa values | The strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons and decrease the basicity of nitrogen-containing functional groups. |

| Metabolic Stability | Often increases | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage, thus blocking sites of metabolism. |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. |

| Conformation | Can influence molecular conformation | The introduction of fluorine can induce conformational changes due to steric and electronic effects. |

Emerging Roles in Materials Science and Functional Materials Development

Design and Synthesis of Fluorinated Phenol-Based Polymers and Advanced Materials

The synthesis of advanced polymers using fluorinated phenols as building blocks is a key area of research. These phenols can be incorporated into various polymer backbones, such as poly(arylene ether)s, polycarbonates, and phenolic resins, through reactions like nucleophilic aromatic substitution or polycondensation. mdpi.comresearchgate.net The presence of the fluorine-containing group is instrumental in tailoring the final properties of the material.

For instance, novel fluorinated organic polymers can be synthesized through a one-step polycondensation reaction between diphenols and fluorinated linkers. mdpi.com Similarly, fluorinated phenolic resins can be produced via a two-step acid synthesis process. researchgate.net These methods allow for the integration of fluorine atoms into the molecular chain of the polymer, which can significantly enhance its intrinsic properties. researchgate.net

Research on various fluorinated polymers demonstrates their high-temperature resistance. For example, some fluorinated polymers exhibit thermal stability in the range of 350–500 °C. mdpi.com Fluorinated polyimides have shown excellent thermal stability below 430°C with minimal weight loss, a critical property for aerospace applications. researchgate.net Studies on fluorinated polyethers and perfluoropolyether triazines also confirm their high thermal decomposition temperatures, often approaching or exceeding 390°C. nasa.gov This enhanced stability is directly linked to the high dissociation energy of the C-F bond. researchgate.net Quantum mechanical and microkinetic analyses have been employed to understand the degradation mechanisms, providing insights to further improve the thermo-oxidative stability of these high-performance polymers beyond 700 K. nih.gov

Table 1: Thermal Stability of Various Fluorinated Polymers

| Polymer Type | Decomposition Temperature (°C) | Key Findings | Source |

|---|---|---|---|

| Perfluorinated Organic Polymers | 350-500 | Stability attributed to structural geometry and cross-linking. | mdpi.com |